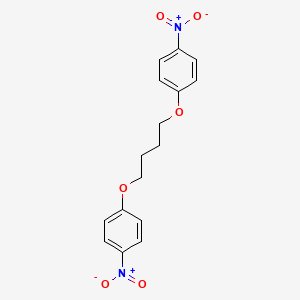

1,4-Bis(4-nitrophenoxy)butane

Description

Contextualization within Nitroaromatic Ether Chemistry

Nitroaromatic ethers are a class of organic compounds characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring that is also bonded to an ether group (—O—). tandfonline.comnih.gov These compounds are recognized for their importance as intermediates in the synthesis of a wide array of commercially significant products, including dyes, polymers, and pesticides. tandfonline.com

The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity of the aromatic ring, making nitroaromatic compounds key precursors for aromatic amines through reduction. google.com Aromatic ethers, in general, are stable compounds that can undergo various reactions, including electrophilic substitution. nih.govresearchgate.net The combination of these two functional groups in nitroaromatic ethers creates a versatile chemical platform. 1,4-Bis(4-nitrophenoxy)butane serves as a prime example of this class, where the two nitro-activated phenyl rings are separated by a flexible aliphatic spacer, predisposing it for use in polymerization reactions.

Significance in Organic Synthesis and Advanced Materials Precursor Development

The primary significance of this compound in contemporary research lies in its role as a precursor to diamine monomers, which are subsequently used to build high-performance polymers. The synthesis of this compound is a critical first step in this process.

A common synthetic route involves the reaction of a nitrophenol with a dihaloalkane. For instance, this compound can be prepared by the reaction of 4-nitrophenol (B140041) with 1,4-dibromobutane (B41627) in a solvent like N,N-dimethylformamide (DMF). researchgate.net Similarly, related compounds like 1,4-Bis(4-methyl-2-nitrophenoxy)butane are synthesized by reacting 4-methyl-2-nitrophenol (B89549) with 1,4-dibromobutane in the presence of a base such as potassium carbonate in acetonitrile (B52724). iucr.org

The true value of this compound is realized upon the reduction of its two nitro groups to form 1,4-bis(4-aminophenoxy)butane. This transformation is typically achieved with high efficiency using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netpsgitech.ac.in

This resulting diamine, 1,4-bis(4-aminophenoxy)butane, is a valuable monomer for the synthesis of various advanced polymers. For example, it is a key component in the creation of new poly(ether-ester-imide)s (PEEIs). researchgate.net These polymers are known for their thermal stability and solubility, properties which are highly desirable in advanced materials applications. researchgate.net The diamine is also used to synthesize cardanol-based benzoxazines, which are then used to create composites with graphene oxide. psgitech.ac.in

Overview of Current Research Trajectories and Academic Relevance

Current research involving this compound is largely driven by the properties of the polymers derived from it. The academic relevance of this compound is therefore tied to the development of new materials with tailored functionalities.

Researchers are actively exploring the use of the derived diamine, 1,4-bis(4-aminophenoxy)butane, to synthesize polymers with specific characteristics:

Thermally Stable Polymers: A significant area of research is the development of polymers that can withstand high temperatures without degrading. Poly(ether-ester-imide)s synthesized from the diamine derived from this compound have demonstrated good thermal stability. researchgate.net

Soluble High-Performance Polymers: Many high-performance polymers suffer from poor solubility, which limits their processability. The flexible ether linkage and butane (B89635) spacer in the monomer derived from this compound help to improve the solubility of the resulting polymers in organic solvents. tandfonline.comresearchgate.net

Materials with Non-Linear Optical (NLO) Properties: Composites made from cardanol-based benzoxazines, which use the diamine from this compound, have been shown to exhibit third-order NLO properties. psgitech.ac.in Such materials are of interest for applications in photonics and optoelectronics.

Antibacterial Materials: The same cardanol-based benzoxazine (B1645224) composites have also been tested for their antibacterial activity, showing potential for use in biomedical applications. psgitech.ac.in

The research trajectory clearly indicates a focus on synthesizing novel polymers and composites with enhanced physical and chemical properties, starting from the fundamental building block, this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-[4-(4-nitrophenoxy)butoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c19-17(20)13-3-7-15(8-4-13)23-11-1-2-12-24-16-9-5-14(6-10-16)18(21)22/h3-10H,1-2,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYECJWDYCBVFHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345718 | |

| Record name | 1-Nitro-4-[4-(4-nitrophenoxy)butoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14467-68-6 | |

| Record name | 1-Nitro-4-[4-(4-nitrophenoxy)butoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS(4-NITROPHENOXY)BUTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1,4 Bis 4 Nitrophenoxy Butane

Established Synthetic Routes and Reaction Conditions

The principal route for synthesizing 1,4-Bis(4-nitrophenoxy)butane and its analogues is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of a phenoxide ion with an appropriate alkyl halide.

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the synthesis involves the reaction of a 4-nitrophenoxide ion with a 1,4-dihalobutane. The general mechanism is a bimolecular nucleophilic substitution (SN2) reaction, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. wikipedia.orgyoutube.com

The standard laboratory synthesis involves reacting two equivalents of a nitrophenol with one equivalent of a 1,4-dihalobutane, such as 1,4-dibromobutane (B41627), in the presence of a base. For instance, the synthesis of the related compound 1,4-Bis(2-nitrophenoxy)butane is achieved by reacting o-nitrophenol with 1,4-dibromobutane. nih.govresearchgate.net Similarly, 1,4-Bis(4-methyl-2-nitrophenoxy)butane has been synthesized from 4-methyl-2-nitrophenol (B89549) and 1,4-dibromobutane. iucr.org

The efficiency of the Williamson ether synthesis for this compound is highly dependent on the choice of base (catalyst) and solvent.

Catalyst Systems: A common base used to deprotonate the phenol (B47542) is potassium carbonate (K₂CO₃). nih.govresearchgate.netiucr.org The base's role is crucial as it generates the nucleophilic phenoxide ion in situ. The strength and solubility of the base can influence the reaction rate.

Solvent Effects: The choice of solvent is critical for dissolving reactants and facilitating the SN2 mechanism. Polar aprotic solvents are generally preferred.

Acetonitrile (B52724) (CH₃CN): Used in the synthesis of analogues like 1,4-Bis(4-methyl-2-nitrophenoxy)butane, it provides a suitable medium for the reaction to proceed under reflux conditions. iucr.org

N,N-Dimethylformamide (DMF): This solvent is effective for reactions involving nitrophenols, as seen in the synthesis of 1,4-Bis(2-nitrophenoxy)butane. nih.govresearchgate.net

Deep Eutectic Solvents (DES): As part of a move towards greener chemistry, Deep Eutectic Solvents have been explored as an alternative to traditional organic solvents. indianchemicalsociety.com A study demonstrated the synthesis of this compound in a DES, reporting good yields and highlighting advantages such as environmental friendliness and simple operation. indianchemicalsociety.com Reaction optimization in this system showed that the best yield was obtained at 80°C. indianchemicalsociety.com

Williamson Ether Synthesis Variants for Phenoxy Linkages

Yield Optimization and Purification Strategies in Laboratory Synthesis

Optimizing the reaction yield and ensuring the purity of the final product are key aspects of the laboratory synthesis of this compound. Reported yields vary based on the specific reactants and conditions used. For example, a synthesis of this compound using a green deep eutectic solvent method reported a yield of 73%. indianchemicalsociety.com The synthesis of the analogue 1,4-Bis(2-nitrophenoxy)butane in DMF achieved an 81% yield, while the synthesis of 1,4-Bis(4-methyl-2-nitrophenoxy)butane in acetonitrile resulted in a 62% yield. nih.goviucr.org

Common purification strategies involve:

Precipitation and Washing: The reaction mixture can be poured into water to precipitate the crude solid product. nih.govresearchgate.net This is often followed by washing with a dilute aqueous base solution (like sodium hydroxide) to remove any unreacted phenol, and then with water to remove salts and other water-soluble impurities. nih.govresearchgate.net

Solvent Extraction: Liquid-liquid extraction is a standard workup procedure. The crude product is partitioned between an organic solvent (such as dichloromethane) and water. The organic layer containing the desired product is then washed, dried over a drying agent like calcium chloride, and concentrated under vacuum. iucr.org

Recrystallization: This is a final purification step to obtain high-purity crystalline material. Acetonitrile has been successfully used as a solvent for the recrystallization of related compounds. iucr.org

| Compound | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Deep Eutectic Solvent | K₂CO₃ | 73 | indianchemicalsociety.com |

| 1,4-Bis(2-nitrophenoxy)butane | DMF | K₂CO₃ | 81 | nih.govresearchgate.net |

| 1,4-Bis(4-methyl-2-nitrophenoxy)butane | Acetonitrile | K₂CO₃ | 62 | iucr.org |

Derivatization Reactions and Functional Group Transformations

The nitro groups on the aromatic rings of this compound are key functional handles that allow for a variety of subsequent chemical transformations.

The most significant transformation of the nitro groups is their reduction to primary amino groups. This reaction converts the dinitro compound into a valuable diamine intermediate, 1,4-Bis(4-aminophenoxy)butane. A common and effective method for this reduction is catalytic hydrogenation. One established procedure utilizes a combination of hydrazine (B178648) monohydrate as the hydrogen source and a palladium on activated carbon catalyst (10% Pd/C). researchgate.net This transformation is crucial as it opens up pathways to a wide range of new materials, including polymers and Schiff bases.

The core structure of this compound can be systematically modified to produce a library of analogue compounds with different physical and chemical properties.

Extension to Oligomeric and Polymeric Architectures

While this compound does not typically undergo direct polymerization, its structural framework serves as a crucial building block for the synthesis of various high-performance polymers. The primary route to incorporating this moiety into polymeric chains involves the chemical modification of its terminal nitro groups. Specifically, the dinitro compound is reduced to its corresponding diamine derivative, 1,4-bis(4-aminophenoxy)butane. This diamine then acts as a versatile monomer in polycondensation reactions, leading to the formation of complex oligomeric and polymeric architectures.

The transformation of this compound into a polymerizable monomer is a critical preliminary step. The reduction of the nitro groups to amino groups is commonly achieved with high efficiency using reagents such as hydrazine monohydrate in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This process converts the electronically-withdrawing nitro groups into electron-donating amino groups, which are highly reactive towards electrophilic co-monomers.

Once synthesized, 1,4-bis(4-aminophenoxy)butane can be polymerized with a variety of diacids or dianhydrides to create polymers with tailored properties. Notable examples include poly(ether-amide-imide)s and poly(ether-imide)s, which are known for their thermal stability and solubility in organic solvents. researchgate.netresearchgate.netscielo.org.mx

For instance, a series of poly(amide-imide)s have been prepared through the direct polycondensation of 1,4-bis(4-aminophenoxy)butane with different aromatic diacids. researchgate.netresearchgate.net These reactions are often carried out in a medium consisting of N-methyl-2-pyrrolidone (NMP), triphenyl phosphite (B83602) (TPP), calcium chloride (CaCl2), and pyridine, which facilitates the formation of high molecular weight polymers. researchgate.netresearchgate.net The flexibility of the butane (B89635) ether linkage in the polymer backbone, inherited from the original this compound structure, enhances the solubility of the resulting polyamides. researchgate.net

Similarly, poly(ether-imide)s have been synthesized by reacting 1,4-bis(4-aminophenoxy)butane with various dianhydrides, such as 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA). scielo.org.mx These polymerizations typically proceed via a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization to yield the final poly(ether-imide). The resulting polymers often exhibit excellent thermal stability. scielo.org.mx

The versatility of 1,4-bis(4-aminophenoxy)butane as a monomer also extends to the synthesis of more complex polymer structures, including those incorporating bicyclo segments and nanocomposites. For example, optically active poly(ether-amide-imide)s have been synthesized by reacting the diamine with chiral diacids derived from bicyclo researchgate.netresearchgate.netresearchgate.netoct-7-ene-2,3,5,6-tetracarboxylic dianhydride and various L-amino acids. Furthermore, this diamine has been used to modify montmorillonite (B579905) clay, creating an organoclay that can be incorporated into polyamide matrices to form nanocomposites with enhanced thermal properties. qut.edu.au

The following tables summarize the extension of the this compound framework into various polymeric systems via its amino derivative.

Table 1: Synthesis of Poly(amide-imide)s from 1,4-Bis(4-aminophenoxy)butane

| Co-monomer (Aromatic Diacid) | Polymerization Conditions | Resulting Polymer | Reference |

|---|---|---|---|

| N,N'-(3,3′,4,4′-benzophenone tetracarboxylic)-bis-L-alanine | NMP/TPP/CaCl2/Pyridine | Poly(amide-imide) | researchgate.netresearchgate.net |

| N,N'-(3,3′,4,4′-benzophenone tetracarboxylic)-bis-L-leucine | NMP/TPP/CaCl2/Pyridine | Poly(amide-imide) | researchgate.net |

Table 2: Synthesis of Poly(ether-imide)s and Related Polymers from 1,4-Bis(4-aminophenoxy)butane

| Co-monomer | Polymerization Method | Resulting Polymer/Composite | Reference |

|---|---|---|---|

| 3,3′,4,4′-Benzophenone tetra carboxylic dianhydride (BTDA) | Thermal Imidization | Poly(ether-imide) | scielo.org.mx |

| Pyromellitic dianhydride (PMDA) | Solution Intercalation | Poly(ether-imide)/Clay Nanocomposite | researchgate.net |

| Trimellitic anhydride (B1165640) (to form a diacid) | Direct Polycondensation | Poly(ether-ester-imide) | researchgate.net |

Advanced Structural Elucidation and Molecular Architecture of 1,4 Bis 4 Nitrophenoxy Butane

Spectroscopic Characterization for Structural Confirmation

The unequivocal identification and structural verification of 1,4-Bis(4-nitrophenoxy)butane rely on a suite of advanced spectroscopic techniques. These methods provide a detailed insight into the molecular framework, confirming the arrangement of atoms and functional groups. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The symmetry of the molecule simplifies the spectrum. The protons on the two p-substituted benzene (B151609) rings are chemically equivalent, as are the two pairs of methylene (B1212753) protons in the butane (B89635) chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure, showing signals for each unique carbon atom in the aromatic rings and the aliphatic butane linker. nih.gov The data is typically acquired from samples dissolved in a suitable deuterated solvent. nih.gov

Interactive Data Table: NMR Spectroscopic Data for this compound (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The data below is a representative compilation from available spectral databases.)

| Nucleus | Chemical Shift (δ) ppm (Predicted/Typical) | Multiplicity | Assignment |

| ¹H | ~8.20 | Doublet | Aromatic protons ortho to the NO₂ group |

| ¹H | ~7.00 | Doublet | Aromatic protons meta to the NO₂ group |

| ¹H | ~4.15 | Triplet | Methylene protons adjacent to oxygen (-O-CH₂) |

| ¹H | ~2.00 | Multiplet | Methylene protons in the center of the butane chain (-CH₂-CH₂-) |

| ¹³C | ~163 | Singlet | Aromatic carbon attached to oxygen (C-O) |

| ¹³C | ~142 | Singlet | Aromatic carbon attached to the nitro group (C-NO₂) |

| ¹³C | ~126 | Singlet | Aromatic C-H carbons ortho to the NO₂ group |

| ¹³C | ~115 | Singlet | Aromatic C-H carbons meta to the NO₂ group |

| ¹³C | ~68 | Singlet | Methylene carbons adjacent to oxygen (-O-CH₂) |

| ¹³C | ~26 | Singlet | Methylene carbons in the center of the butane chain (-CH₂-CH₂-) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds. The IR spectrum of this compound, often recorded using a KBr-pellet technique, shows several characteristic absorption bands that confirm its structure. nih.gov

Key vibrational modes include:

Nitro Group (NO₂) Vibrations: Strong and distinct peaks corresponding to the symmetric and asymmetric stretching of the N-O bonds are a clear indicator of the nitro functional groups.

Aromatic C-O-C Ether Stretching: The aryl-alkyl ether linkage is confirmed by strong asymmetric C-O-C stretching vibrations.

Aromatic C=C and C-H Vibrations: Absorptions in the aromatic region confirm the presence of the benzene rings.

Aliphatic C-H Stretching: The presence of the butane chain is confirmed by stretching vibrations of the sp³ hybridized C-H bonds.

Interactive Data Table: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~1590-1500 & 1350-1300 | Strong, Asymmetric & Symmetric Stretching | Nitro Group (N-O) |

| ~1250-1200 | Strong, Asymmetric Stretching | Aryl-Alkyl Ether (Ar-O-C) |

| ~1600 & ~1475 | Stretching | Aromatic Ring (C=C) |

| ~3100-3000 | Stretching | Aromatic C-H |

| ~2950-2850 | Stretching | Aliphatic C-H (in butane chain) |

| ~850-800 | Bending (Out-of-Plane) | p-Disubstituted Benzene |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can offer insights into its structure through analysis of fragmentation patterns.

For this compound (C₁₆H₁₆N₂O₆), the molecular weight is approximately 332.31 g/mol . nih.gov In a typical mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z ≈ 332.

Analysis via Gas Chromatography-Mass Spectrometry (GC-MS) reveals characteristic fragmentation patterns. nih.gov The molecule can undergo cleavage at various points, particularly at the ether linkages and within the butane chain. Common fragments observed in the mass spectrum help to piece together the molecular structure. The NIST Mass Spectrometry Data Center has cataloged fragmentation data for this compound. nih.gov

Interactive Data Table: Major Mass Spectrometry Peaks for this compound

| m/z Value | Proposed Fragment Identity | Significance |

| 332 | [C₁₆H₁₆N₂O₆]⁺ | Molecular Ion (M)⁺ |

| 194 | [C₈H₈NO₄]⁺ | Fragment from cleavage within the butane chain |

| 152 | [C₆H₄N₂O₃]⁺ or related species | Fragment resulting from cleavage of the ether bond and subsequent rearrangements |

| 55 | [C₄H₇]⁺ | Butenyl cation from fragmentation of the butane linker |

This fragmentation data, combined with the molecular ion peak, provides strong evidence for the assigned structure of this compound and serves as a reliable method for its identification and purity assessment. nih.gov

Computational Chemistry and Theoretical Investigations of 1,4 Bis 4 Nitrophenoxy Butane

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size and complexity of 1,4-bis(4-nitrophenoxy)butane. DFT calculations can elucidate the fundamental electronic characteristics that govern the molecule's structure, stability, and reactivity.

A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through a process called geometric optimization. Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), the forces on each atom are calculated and minimized until the structure corresponds to a minimum on the potential energy surface.

Once the optimized geometry is obtained, a vibrational analysis is performed by calculating the second derivatives of the energy. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as C-H stretching, NO₂ symmetric and asymmetric stretching, C-O-C ether bond vibrations, and phenyl ring deformations. These theoretical spectra can be compared with experimental data to validate the computational model.

Table 1: Predicted Key Geometric Parameters for this compound from DFT Optimization (Note: This table is illustrative of typical results from a DFT/B3LYP/6-31G(d,p) calculation and is based on known values for similar molecular fragments.)

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (aliphatic) | Butane (B89635) chain C-C bond length | ~ 1.53 Å |

| C-O (ether) | Phenoxy ether C-O bond length | ~ 1.37 Å |

| C=C (aromatic) | Average phenyl ring C-C bond length | ~ 1.40 Å |

| C-N (nitro) | Phenyl-NO₂ C-N bond length | ~ 1.48 Å |

| N=O (nitro) | Nitro group N-O bond length | ~ 1.22 Å |

| C-O-C | Ether bond angle | ~ 118° |

| O-C-C-C | Dihedral angle in butane chain | ~ 180° (trans), ~ ±60° (gauche) |

DFT is particularly adept at describing the electronic distribution within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). These orbitals are crucial for understanding a molecule's electronic behavior and reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions.

For this compound, the presence of electron-withdrawing nitro groups and electron-donating ether linkages would significantly influence the FMOs. The HOMO is expected to have significant electron density localized on the phenoxy groups, particularly the oxygen atoms and the phenyl rings. Conversely, the LUMO would likely be centered on the nitro groups, which are powerful electron acceptors. This separation of the HOMO and LUMO would characterize the molecule as having potential charge-transfer characteristics upon electronic excitation. unar.ac.id

Table 2: Illustrative Frontier Molecular Orbital Properties from a DFT Calculation (Note: These values are representative for a molecule with similar functional groups.)

| Property | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

Geometric Optimization and Vibrational Analysis

Conformational Analysis and Energy Landscapes

The flexible four-carbon butane linker in this compound allows for considerable conformational freedom. The molecule can exist in various spatial arrangements, or conformers, each with a different energy. Mapping the potential energy surface (PES) as a function of key dihedral angles provides an energy landscape, revealing the most stable conformers and the energy barriers for interconversion.

Computational methods can systematically rotate the dihedral angles of the C-O-C-C and O-C-C-C linkages to explore the conformational space. X-ray crystallography of the related 2-nitro isomer showed a trans-gauche-trans conformation of the central O-C-C-O chain in the solid state, which is less common than the fully extended all-trans form often found in aliphatic chains. nih.gov This suggests that intramolecular forces, such as weak hydrogen bonds or dipole-dipole interactions, may stabilize specific bent conformations. nih.gov A thorough computational analysis would likely identify several low-energy conformers, including the all-trans (fully extended) form and various gauche forms, and quantify their relative stabilities.

Reaction Mechanism Predictions and Energy Barriers for Derivatives

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energy barriers. While no specific reaction mechanism studies for this compound derivatives are available, a common and important reaction for nitroaromatic compounds is the reduction of the nitro groups to amino groups. This transformation is a key step in the synthesis of related diamine compounds, such as 1,4-bis(4-aminophenoxy)butane, which serve as monomers for polyimides. researchgate.net

A theoretical study of this reduction could proceed as follows:

Reactant and Product Optimization: The geometries of the reactant (a derivative of this compound) and the product (the corresponding diamine) would be optimized.

Transition State Search: A transition state (TS) search would be performed to locate the highest energy point along the reaction coordinate for each step of the proposed reduction mechanism (e.g., involving a specific reducing agent).

Activation Energy Calculation: The energy difference between the transition state and the reactants would yield the activation energy (Ea), which determines the reaction rate.

Reaction Pathway Mapping: An Intrinsic Reaction Coordinate (IRC) calculation would be run to confirm that the identified TS correctly connects the reactants and products on the potential energy surface.

Such studies provide invaluable atomistic detail about how the reaction proceeds, which is difficult to obtain from experiments alone. jmchemsci.com

Molecular Dynamics Simulations of Intermolecular Interactions and Crystal Packing

While DFT is excellent for studying individual molecules, molecular dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. This approach is ideal for investigating intermolecular forces, crystal packing, and the collective properties of the material in the solid state.

Starting with a unit cell geometry, which can be obtained from X-ray diffraction data of analogous compounds, an MD simulation would model the interactions between dozens or hundreds of this compound molecules. nih.govresearchgate.net The forces in MD are typically calculated using a classical force field, which is computationally less expensive than DFT.

Crystallographic data for related structures, such as 1,4-bis(2-nitrophenoxy)butane and its methyl-substituted analogue, show that crystal packing is stabilized by a network of weak intermolecular interactions. nih.goviucr.org These include C-H···O hydrogen bonds between the aliphatic protons of the butane chain or aromatic protons and the oxygen atoms of the nitro groups. nih.goviucr.org Additionally, π–π stacking interactions between the electron-deficient nitro-substituted phenyl rings are expected to play a role in the crystal architecture. researchgate.net An MD simulation would quantify the strength and dynamics of these interactions and predict macroscopic properties like lattice energy and structural stability at different temperatures.

Applications in Materials Science and Engineering

Utilization as a Monomer in Polymer Chemistry

While not a monomer in the direct sense, 1,4-Bis(4-nitrophenoxy)butane is a critical intermediate in the synthesis of specialized diamine monomers. The nitro groups are readily reduced to primary amines, yielding 1,4-bis(4-aminophenoxy)butane. This resulting diamine serves as a key monomer for producing a variety of advanced polymeric systems through polycondensation reactions. researchgate.netcapes.gov.brresearchgate.net

The diamine monomer derived from this compound, 1,4-bis(4-aminophenoxy)butane (APB), is a versatile building block for creating polymers with sophisticated architectures. researchgate.netresearchgate.net Researchers have successfully employed this diamine in polycondensation reactions with various aromatic dianhydrides and diacids to synthesize high-performance polymers. researchgate.netscielo.org.mx

These include:

Poly(ether-imide)s (PEIs): Synthesized by reacting the APB diamine with aromatic dianhydrides like pyromellitic dianhydride (PMDA) or 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA). scielo.org.mx

Poly(amide-imide)s (PAIs): Prepared through direct polycondensation of the APB diamine with various diimide-diacids. researchgate.net

Poly(ether-ester-imide)s (PEEIs): Created by reacting a dicarboxylic acid derived from the APB diamine with different aromatic diols.

This synthetic strategy allows for the precise introduction of ether and imide linkages into the polymer backbone, resulting in materials that combine the desirable properties of different polymer classes. The general synthetic route involves the initial preparation of this compound, followed by its reduction to 1,4-bis(4-aminophenoxy)butane, which is then used in polymerization, as illustrated in the table below.

| Step | Reaction | Reactants | Product |

| 1 | Dinitro Compound Synthesis | 4-nitrophenol (B140041), 1,4-dibromobutane (B41627) | This compound |

| 2 | Reduction | This compound, Hydrazine (B178648)/Pd-C | 1,4-bis(4-aminophenoxy)butane (APB) |

| 3 | Polycondensation | APB, Aromatic Dianhydrides/Diacids | Polyimides, Polyamide-imides, etc. |

The flexible four-carbon (butane) diether linkage derived from this compound plays a crucial role in determining the final properties of the polymers. researchgate.net High-performance aromatic polymers, like polyimides, are known for their exceptional thermal and mechanical stability but are often difficult to process due to their rigidity and poor solubility. researchgate.net

The incorporation of flexible spacers, such as the -O-(CH₂)₄-O- segment, into the rigid polymer backbone addresses these limitations. researchgate.net This flexible linkage disrupts the tight packing of polymer chains and reduces strong interchain interactions. researchgate.netkpi.ua The key effects of the butane (B89635) linkage are summarized below:

| Property | Influence of Butane Linkage | Rationale |

| Solubility | Enhanced | The flexible ether linkages increase the entropy of the system and create kinks in the polymer chain, hindering crystallization and improving interaction with solvents. researchgate.netresearchgate.netkpi.ua |

| Processability | Improved | Increased solubility and lower melt viscosity facilitate processing techniques like spin-coating to form thin films. semanticscholar.org |

| Thermal Stability | Maintained at a high level | While introducing flexibility, the aromatic and imide components ensure that the polymers retain high degradation temperatures, often above 400°C. scielo.org.mxkpi.ua |

| Mechanical Properties | Modified (Increased Toughness) | The flexible segments can improve the toughness and elongation at break of the resulting polymer films, making them less brittle. kpi.ua |

Synthesis of Advanced Polymeric Systems with Specific Architectures

Integration into Composite and Nanocomposite Materials

The polymers synthesized from the 1,4-bis(4-aminophenoxy)butane monomer are excellent matrices for the creation of advanced composite and nanocomposite materials. Specifically, polyimide (PI) and poly(ether-imide) (PEI) derived from this monomer have been used to fabricate polymer-clay nanocomposites. scielo.org.mx

In a typical process, the in situ polymerization of 1,4-bis(4-aminophenoxy)butane and an aromatic dianhydride like BTDA is carried out in the presence of organo-modified clay (organoclay). scielo.org.mx This method ensures that the polymer chains form between the layers of the clay, leading to a fine and homogeneous dispersion of the nanoscale filler within the polymer matrix. scielo.org.mx

The integration of these polymers into nanocomposites leads to significant enhancements in material properties:

Improved Mechanical Properties: Nanocomposites often exhibit superior mechanical strength and modulus due to the reinforcing effect of the filler.

Reduced Gas Permeability: The layered structure of the clay creates a tortuous path for gas molecules, making these materials suitable for barrier applications.

A study on polyimide/organoclay nanocomposites showed that the resulting films, containing up to 5 wt.% of organoclay, demonstrated a homogeneous dispersion and enhanced thermal stability. scielo.org.mx

Role in the Development of Functional Organic Materials with Tailored Properties

The use of this compound as a precursor allows for the development of functional organic materials where properties can be tailored for specific high-technology applications. researchgate.netresearchgate.net The primary goal is often to synthesize polymers that are both thermally stable and readily soluble in common organic solvents, a combination that is challenging to achieve. researchgate.netresearchgate.net

The resulting poly(amide-imide)s and poly(ether-imide)s are characterized by:

High Thermal Stability: These polymers consistently show high decomposition temperatures, making them suitable for applications in demanding environments. researchgate.netkpi.ua

Excellent Organosolubility: Unlike many conventional polyimides, these materials dissolve in various organic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). researchgate.net This solubility is a direct consequence of the flexible butane diether linkage. researchgate.net

Good Film-Forming Ability: The solubility of these polymers allows them to be cast into transparent, flexible, and tough films. kpi.ua

These tailored properties make the derived polymers highly attractive for applications in microelectronics and aerospace, where materials that are easy to process and can withstand high temperatures are required. scielo.org.mxtcichemicals.com

Contributions to Charge-Transfer-Based Systems

While direct applications of this compound in charge-transfer devices like Organic Light-Emitting Diodes (OLEDs) are not extensively documented, its molecular structure and the properties of its derivatives suggest significant potential in this area. The molecule itself contains electron-withdrawing nitro groups (-NO₂) and electron-donating phenoxy groups, a classic arrangement for creating systems with charge-transfer characteristics. researchgate.networldscientific.com

The polymers derived from its amino-analogue are often electroactive. The interaction between the electron-accepting dianhydride units and the electron-donating diamine units in polyimides can lead to the formation of intramolecular or intermolecular charge-transfer complexes. These complexes are responsible for the electronic and optical properties of the materials.

Furthermore, the diamine 1,4-bis(p-aminophenoxy)butane, derived from the title compound, has been used to synthesize Schiff base ligands. These ligands, when complexed with metal ions like Copper(II), form complexes that exhibit quasi-reversible one-electron transfer redox processes, demonstrating their utility in electron-transfer systems.

Polyimides, in general, are crucial in the electronics industry as dielectric layers and insulators in semiconductor packaging due to their low dielectric constants and high thermal stability. semanticscholar.orgtcichemicals.com The polymers derived from this compound, with their enhanced solubility and processability, are well-suited for these applications, which are foundational for the performance of charge-transfer-based electronic systems. scielo.org.mxsemanticscholar.org New electroactive monomers with applications in electrochromic devices have also been synthesized using similar butane-dione backbones, highlighting the utility of this structural motif in creating functional electroactive materials. mdpi.com

Contributions to Supramolecular Chemistry

Self-Assembly Mechanisms Driven by Non-Covalent Interactions

The self-assembly of 1,4-Bis(4-nitrophenoxy)butane into ordered structures is governed by a combination of weak, non-covalent interactions. These interactions, acting in concert, dictate the packing of the molecules in the solid state and the formation of larger aggregates. Key among these are C-H···π interactions and π-π stacking. researchgate.net

In the crystal structure of this compound, the molecule is centrosymmetric. The molecular packing is significantly influenced by C-H···π interactions, where hydrogen atoms from the butane (B89635) chain or the benzene (B151609) rings interact with the electron-rich π systems of adjacent benzene rings. researchgate.net Additionally, π-π stacking interactions are observed between the aromatic rings of neighboring molecules, with a reported distance of 3.7687 (12) Å between the centroids of the benzene rings (Cg1···Cg1). researchgate.net

A related isomer, 1,4-Bis(2-nitrophenoxy)butane, also demonstrates the importance of non-covalent forces. In its crystal structure, weak intermolecular C-H···O bonds involving the oxygen atoms of the nitro groups and hydrogen atoms of the benzene rings link each molecule to four others. nih.gov This extensive network of weak hydrogen bonds results in the formation of an infinite three-dimensional structure. nih.gov The flexibility of the butane chain, which can adopt various conformations such as the observed trans-gauche-trans arrangement, further illustrates the adaptability of these molecules in optimizing packing arrangements through weak interactions. nih.gov The interplay between these forces is a critical factor in the directed self-assembly of these molecules. nih.gov

Table 1: Key Non-Covalent Interaction Data for this compound and Related Isomers

| Interaction Type | Participating Groups | Distance (Å) | Compound | Citation |

|---|---|---|---|---|

| π-π Stacking | Benzene Ring Centroid (Cg1) ↔ Benzene Ring Centroid (Cg1) | 3.7687 (12) | This compound | researchgate.net |

| C-H···O Hydrogen Bond | C3-H3A ↔ O1 (nitro) | 2.63 | 1,4-Bis(2-nitrophenoxy)butane | nih.gov |

| C-H···O Hydrogen Bond | C5-H5A ↔ O2 (nitro) | 2.58 | 1,4-Bis(2-nitrophenoxy)butane | nih.gov |

| Intramolecular H-Bond | O3 (ether) ↔ H8B (butane chain) | 2.900 (2) | 1,4-Bis(2-nitrophenoxy)butane | nih.gov |

Formation of Ordered Supramolecular Architectures

The directed self-assembly of this compound and its analogues, driven by the non-covalent interactions detailed previously, leads to the formation of highly ordered three-dimensional networks. nih.gov The specific architecture is a direct consequence of the molecule's symmetry and the nature of the intermolecular forces.

For this compound, the molecule crystallizes in a centrosymmetric fashion. researchgate.net The combination of C-H···π and π-π stacking interactions guides the molecules to pack into a well-defined crystal lattice. researchgate.net The flexible butane-diether linkage allows the two terminal nitrophenoxy groups to orient themselves in a way that maximizes these stabilizing interactions, resulting in a non-coplanar structure where the benzene ring and the central chain are offset. researchgate.net

In the case of the isomer 1,4-Bis(2-nitrophenoxy)butane, the molecule is also situated on a crystallographic inversion center. nih.gov The dominant C-H···O interactions involving the nitro groups are extensive, creating an infinite three-dimensional network where each molecule is connected to its neighbors. nih.gov This demonstrates how a subtle change in the substituent position on the phenoxy ring can alter the primary non-covalent interactions, yet still result in a complex, extended supramolecular architecture. The ability of such molecules to form predictable, ordered structures is fundamental to the design of crystalline materials with specific properties. researchgate.net

Table 2: Crystallographic Data for 1,4-Bis(2-nitrophenoxy)butane

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₆ |

| Molecular Weight | 332.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7977 (8) |

| b (Å) | 13.888 (2) |

| c (Å) | 7.6729 (8) |

| β (°) | 110.866 (6) |

| Volume (ų) | 776.4 (2) |

| Z (molecules/unit cell) | 2 |

Citation: nih.gov

Host-Guest Chemistry Involving Butane-Bridged Systems

The structural motif of two aromatic groups connected by a flexible butane bridge is a recurring theme in host-guest chemistry. While direct studies on this compound as a host are not extensively detailed in the provided results, the principles can be understood from analogous systems. The flexible butane spacer allows the two terminal aromatic units to act as "walls" of a molecular cleft or cavity, capable of encapsulating guest molecules.

For example, research on a similar butane-bridged diamine, N,N'-bis[4-(dimethylaminophenyl)methyl]butane-1,4-diamine, demonstrates its interaction with cucurbit[n]uril (Q[n]) hosts. worktribe.com In this case, the butane-bridged molecule acts as the guest. The study reveals that the flexible spacer allows the molecule to adopt conformations suitable for inclusion within the host cavity. worktribe.com Specifically, with Q chemspider.com, the host can shuttle along the butane chain, while with the larger Q thno.org, two host molecules encapsulate the aromatic ends of the guest. worktribe.com

This principle can be inverted, where the butane-bridged molecule itself acts as the host. The distance and flexibility afforded by the butane chain are critical. This flexibility allows the host to adapt to the size and shape of a potential guest, a key feature in molecular recognition. beilstein-journals.org The aromatic rings, often functionalized to enhance binding, can engage in π-π stacking, hydrogen bonding, or electrostatic interactions with a guest molecule situated within the cleft formed by the host. The design of such systems is a cornerstone of supramolecular chemistry, enabling the creation of synthetic receptors for specific molecules. thno.orgnih.gov

Modulation of Electronic and Optical Properties via Supramolecular Assembly

The electronic and optical properties of molecules like this compound can be significantly altered upon aggregation or self-assembly into supramolecular structures. These changes arise from intermolecular interactions in the assembled state, which are absent when the molecules are isolated in a dilute solution.

The formation of π-π stacks, as observed in the crystal structure of this compound researchgate.net, is known to cause substantial changes in electronic absorption spectra. These changes, often manifesting as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity, are indicative of excitonic coupling between the chromophores of adjacent molecules. The nitro-substituted phenyl rings act as chromophores, and their close, ordered arrangement in the solid state leads to collective electronic behavior that differs from that of the individual molecule.

While specific spectroscopic data on the aggregation of this compound was not found, the principle is well-established. For instance, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on other complex molecules show that calculated absorption bands are primarily derived from HOMO-LUMO transitions. researchgate.net Discrepancies between experimental spectra of aggregated systems and calculated spectra of single molecules often highlight the effects of intermolecular interactions in the solid state. researchgate.net The self-assembly of chromophoric systems can lead to the formation of J-aggregates (red-shifted absorption) or H-aggregates (blue-shifted absorption), depending on the relative orientation of the transition dipoles of the interacting molecules. This modulation of optical properties through controlled self-assembly is a key strategy in developing materials for optical and electronic applications. science.gov

Investigations into Biological Activity Mechanisms in Vitro Studies

Molecular Interactions with Biological Targets in Vitro

Scientific literature does not provide specific details on the direct molecular interactions of 1,4-Bis(4-nitrophenoxy)butane with biological targets. Its structure, featuring two nitrophenoxy groups linked by a flexible butane (B89635) chain, suggests potential for various types of non-covalent interactions, but specific targets have not been identified.

Enzyme Inhibition Mechanisms in Cell-Free and Cellular Assays

There are no available studies that specifically investigate the enzyme-inhibiting properties of this compound. Research has been conducted on derivatives, such as bis{4-[N,N-di-(carboxymethyl)amino]phenoxy}alkanes, which were evaluated for their ability to inhibit matrix metalloproteinase-1 (MMP-1) production induced by UVA radiation. However, the parent compound, this compound, was only synthesized as a precursor in this study and was not tested for enzyme inhibition. Similarly, other studies have used a butane linker to create bis-1,2,4-triazole derivatives that were tested as inhibitors of thymidine (B127349) phosphorylase (TP), but this does not provide data on the target compound itself.

Modulation of Cellular Pathways and Processes

Direct evidence of this compound modulating specific cellular pathways or processes is not present in the current body of scientific literature. Studies on its derivatives have shown effects at the transcriptional level, but these findings cannot be directly attributed to the precursor compound.

In Vitro Cytotoxicity Studies on Human and Microbial Cell Lines

Comprehensive in vitro cytotoxicity data, such as IC50 values, for this compound against human or microbial cell lines are not available. The compound is typically used in the synthesis of other agents that are subsequently tested for their cytotoxic or anti-proliferative effects.

Mechanistic Insights into Anti-Proliferative Activity

There is no published research detailing the mechanistic insights into any anti-proliferative activity of this compound.

Induction of Oxidative Stress and Apoptosis Mechanisms

No studies have been identified that demonstrate the induction of oxidative stress or apoptosis by this compound. Research has focused on derivatives designed to protect against oxidative stress-related damage, but this does not provide information on the activity of the parent dinitro compound itself.

Antibacterial Activity and Related Molecular Mechanisms

Direct studies on the antibacterial activity of this compound are limited. However, it serves as a key building block for materials with demonstrated biological activity. For instance, this dinitro compound is reduced to its diamine derivative, 1,4-bis[4-aminophenoxy]butane, which is then used to synthesize poly(ether–ester–imide)s. These resulting polymers have been reported to exhibit good antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity of Derived Polymer |

| Staphylococcus aureus | Good |

| Bacillus subtilis | Good |

| Escherichia coli | Good |

| Pseudomonas aeruginosa | Good |

| Data sourced from a study on poly(ether–ester–imide)s synthesized from 1,4-bis[4-aminophenoxy]butane. |

The beneficial antibacterial properties observed in derivatives and polymers suggest that the core structure containing the 1,4-bis(phenoxy)butane unit may contribute to biological activity, warranting further investigation into the parent compound.

Inhibition of Essential Protein-Protein Interactions (PPIs)

The interruption of essential protein-protein interactions (PPIs) in bacteria presents a novel strategy for antibiotic development. The NusB-NusE PPI is critical for the formation of stable antitermination complexes required for ribosomal RNA (rRNA) transcription in all bacteria, making it an attractive target for new antibacterial agents. acs.orgnih.gov

While this compound itself is not the direct inhibitor, it is a crucial starting material for the synthesis of molecules that can disrupt the NusB-NusE interaction. For instance, through chemical modifications, this compound can be converted into lead compounds like N,N′-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea. acs.orgnih.gov This derivative was identified through pharmacophore-based screening and validated as a 20 μM potent inhibitor of the NusB–NusE PPI in a competitive enzyme-linked immunosorbent assay (ELISA). acs.orgnih.govresearchgate.net Further optimization of this lead compound has led to the development of analogues with even greater inhibitory activity. acs.orgnih.gov

Structure-Activity Relationships for Antimicrobial Efficacy

The structural framework provided by this compound has been instrumental in exploring the structure-activity relationships (SAR) of novel antimicrobial agents. By systematically modifying the parent structure, researchers have been able to identify key chemical features that enhance antimicrobial efficacy.

Derivatives synthesized from this compound and its analogues have been evaluated for their ability to inhibit the growth of various bacterial strains. For example, a series of compounds developed from a lead molecule, which was synthesized using a butane-1,4-diylbis(oxy) linker derived from this compound, showed varied inhibition against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. acs.org

Ten analogues from this series displayed NusB–NusE PPI inhibition of ≥50% at a 25 μM concentration in vitro. acs.orgnih.gov Some of these analogues exhibited up to 100% growth inhibition of representative Gram-negative Escherichia coli and Gram-positive Bacillus subtilis species at a concentration of 200 μM. acs.orgnih.gov One particularly potent analogue, 2-((Z)-4-(((Z)-4-(4-((E)-(Carbamimidoylimino)methyl)phenoxy)but-2-en-1-yl)oxy)benzylidene)hydrazine-1-carboximidamide, demonstrated excellent activity against important pathogens, with minimum inhibitory concentration (MIC) values of ≤3 μg/mL for Gram-positive Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), and ≤51 μg/mL for Gram-negative Pseudomonas aeruginosa and Acinetobacter baumannii. acs.orgnih.gov

The following table summarizes the antimicrobial activity of selected derivatives.

| Compound ID | Target | Activity |

| 1 | NusB-NusE PPI | 20 μM inhibitor acs.orgnih.gov |

| Analogues of 1 | E. coli, B. subtilis | Up to 100% growth inhibition at 200 μM acs.orgnih.gov |

| 22 | S. pneumoniae, MRSA, P. aeruginosa, A. baumannii | MIC values ≤3 μg/mL (Gram-positive), ≤51 μg/mL (Gram-negative) acs.orgnih.gov |

Anti-Inflammatory Activity and Related Mechanistic Pathways

There is currently no direct scientific evidence from in-vitro studies to suggest that this compound possesses anti-inflammatory properties or modulates inflammatory pathways. Research in this area has focused on other structurally distinct compounds. For instance, studies have shown that certain bis(heteroaryl)alkanes can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, but these are not direct derivatives of this compound. researchgate.net

Antioxidant Activity and Radical Scavenging Mechanisms

Similarly, there is a lack of direct in-vitro studies investigating the antioxidant and radical scavenging activities of this compound. The scientific literature on antioxidant and radical scavenging mechanisms focuses on other classes of compounds, such as phenolic compounds, which can donate a hydrogen atom to free radicals. rsc.org While the structure of this compound contains phenoxy groups, the presence of the nitro-substituents significantly alters its electronic properties, and its potential for antioxidant activity has not been reported. Studies on antioxidant properties have been conducted on derivatives of other classes of compounds like 1,3,4-oxadiazoles and bis-1,2,4-triazoles, but these are not synthesized from this compound. rsc.orgresearchgate.net

Future Research Directions and Emerging Opportunities

Design and Synthesis of Novel 1,4-Bis(4-nitrophenoxy)butane Derivatives with Enhanced Functionality

The core structure of this compound, featuring a flexible butane (B89635) diether linkage between two nitrophenyl groups, offers a versatile platform for synthetic modification. Future research will prioritize the design and synthesis of novel derivatives to enhance or introduce specific functionalities.

One established synthetic route involves the reaction of α,ω-dibromoalkanes, such as 1,4-dibromobutane (B41627), with 4-nitrophenolate (B89219) in N,N-dimethylformamide to produce α,ω-bis(4-nitrophenoxy)alkanes. jst.go.jp This foundational reaction can be adapted to introduce a wide array of functional groups. For instance, the nitro groups on the terminal phenyl rings are prime targets for chemical transformation. Their reduction to amino groups yields precursor molecules like 1,4-Bis(4-aminophenoxy)butane, which can then undergo further reactions. jst.go.jp

A significant area of exploration is the development of derivatives for biological applications. Research has shown the successful synthesis of bis{4-[N,N-di-(carboxymethyl)amino]phenoxy}alkane derivatives from this compound precursors. jst.go.jp These derivatives have been investigated for their potential as UVA-protective agents. jst.go.jp Future work could expand on this by introducing other chelating agents, photosensitizers, or biocompatible moieties to the core structure.

Furthermore, modifying the central alkyl chain or the aromatic rings can tune the molecule's physical and chemical properties. For example, the synthesis of 1,4-Bis(4-methyl-2-nitrophenoxy)butane demonstrates how substitution on the benzene (B151609) ring can alter the compound's characteristics. nih.gov The creation of derivatives with different linker lengths, such as 1,3-dibromopropane (B121459) or 1,6-dibromohexane, has already been explored to modulate the flexibility and spatial orientation of the terminal groups. jst.go.jp

The following table summarizes the synthesis of this compound and a key derivative, highlighting the potential for creating a library of related compounds.

| Product Name | Starting Materials | Reagents/Conditions | Yield | Reference |

| This compound | 1,4-dibromobutane, 4-nitrophenolate | Dry N,N-dimethylformamide, 80°C | 53% | jst.go.jp |

| 1,4-Bis(4-aminophenoxy)butane | This compound | Not specified in source | 71% | jst.go.jp |

Future synthetic strategies may also explore the creation of more complex architectures, such as bis-triazoles, which have shown significant biological activity, including inhibitory action against enzymes like thymidine (B127349) phosphorylase. nih.gov By combining the structural features of this compound with other pharmacologically active heterocycles, novel therapeutic agents could be developed.

Advanced Spectroscopic and Imaging Techniques for In-situ Analysis

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) have been crucial for the characterization of this compound and its derivatives, future research will benefit from the application of more advanced analytical methods. jst.go.jpnih.gov These techniques will enable a deeper understanding of the molecule's structure, dynamics, and interactions in real-time and within complex environments.

X-ray crystallography has provided valuable insights into the solid-state conformation of this compound, revealing a centrosymmetric molecule with a non-coplanar structure. researchgate.netnih.gov Advanced X-ray diffraction techniques, using high-intensity sources like synchrotrons, could allow for time-resolved studies to observe structural changes during chemical reactions or under physical stimuli (e.g., temperature, pressure).

For in-situ analysis in solution or at interfaces, sophisticated spectroscopic methods will be indispensable. Techniques like two-photon absorption spectroscopy could be employed, especially for derivatives designed for photodynamic therapy or bio-imaging, similar to studies on related heterocyclic systems. acs.org The use of advanced emission spectroscopy can provide detailed information on the photophysical properties of newly synthesized derivatives, which is critical for applications in optoelectronics. acs.org

Imaging techniques at the molecular level, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), will be instrumental in visualizing how these molecules self-assemble on surfaces, a key aspect for their application in nanotechnology and advanced materials. ethernet.edu.et These methods can provide direct evidence of phenomena like π-π stacking and other intermolecular interactions that govern the material's bulk properties. researchgate.net

Refined Computational Modeling for Targeted Applications and Property Prediction

Computational chemistry is a powerful tool for accelerating the discovery and design of new molecules. While basic computed properties for this compound are available, future research will leverage more refined computational models to predict the properties of novel derivatives and guide experimental efforts. nih.gov

Density Functional Theory (DFT) is a versatile method for predicting a wide range of properties, including electronic structure, reactivity, and spectroscopic signatures. For example, DFT simulations can be used to predict how modifications to the chemical structure of this compound—such as adding electron-donating or electron-withdrawing groups—will affect its electronic properties and potential for use in organic electronics. Computational studies have already been used to understand the photophysical properties of related complex heterocyclic systems, providing a roadmap for similar investigations on these butane-linked compounds. acs.org

The following table shows a comparison of key computed properties for this compound and one of its derivatives, illustrating the type of data that can be generated and used for predictive modeling.

| Property | This compound | 1,4-Bis(4-methyl-2-nitrophenoxy)butane | Data Source |

| Molecular Formula | C₁₆H₁₆N₂O₆ | C₁₈H₂₀N₂O₆ | nih.govnih.gov |

| Molecular Weight | 332.31 g/mol | 360.4 g/mol | nih.govnih.gov |

| XLogP3 | 4.5 | 4.7 | nih.govnih.gov |

By integrating quantum mechanical calculations with molecular dynamics, researchers can build comprehensive models that predict not only the properties of individual molecules but also their collective behavior in materials and biological systems.

Exploration of New Application Domains in Advanced Materials and Nanotechnology

The unique structure of this compound and its derivatives makes them promising candidates for a variety of applications in advanced materials and nanotechnology. The presence of aromatic rings and a flexible linker allows for the formation of well-ordered structures, which is a desirable trait for many materials.

One promising area is in the development of advanced polymers. The incorporation of related "bis" compounds into polymer chains has been shown to improve thermal stability and mechanical strength. Derivatives of this compound could be used as monomers or cross-linking agents to create high-performance polymers with tailored properties for use in coatings and engineering plastics. smolecule.com

The field of organic electronics presents another significant opportunity. Related molecular structures, such as tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles (TAPPs), have been successfully utilized in a range of devices, including:

Organic Field-Effect Transistors (OFETs) acs.org

Dye-Sensitized Solar Cells (DSSCs) acs.org

Bulk Heterojunction Organic Solar Cells acs.org

Organic Light-Emitting Diodes (OLEDs) acs.org

By modifying the terminal groups of this compound to enhance its charge-transport properties, it may be possible to develop new materials for these applications.

Furthermore, the principles of supramolecular chemistry can be applied to create self-assembling nanomaterials. The intermolecular forces, such as π-π stacking and C-H···π interactions observed in the crystal structure of this compound, can be harnessed to control the formation of nanostructures like wires, sheets, or vesicles. researchgate.net These materials could find use in catalysis, sensing, and drug delivery systems. smolecule.com

Synergistic Approaches in Interdisciplinary Research (e.g., Bio-materials Interface)

The most exciting future opportunities for this compound will likely emerge from synergistic research that bridges chemistry, materials science, and biology. The interface between synthetic materials and biological systems is a particularly fertile ground for innovation.

As previously mentioned, derivatives of this compound have already been synthesized and tested for their ability to protect human skin cells from UVA-induced damage. jst.go.jp This work represents a prime example of a bio-materials interface application. Future research could focus on optimizing these compounds to create more effective sunscreens or treatments for photodamage. This includes studying their interactions with biological targets to understand their mechanism of action. smolecule.com

Another promising avenue is in the development of drug delivery systems. The molecular scaffold of this compound could be functionalized to carry therapeutic agents to specific sites in the body. ethernet.edu.et For example, the molecule could be designed to self-assemble into nanoparticles that encapsulate a drug, protecting it from degradation and facilitating its uptake by target cells. Research into related compounds has already demonstrated their utility in creating bivalent ligands for opioid receptors, highlighting the potential for developing targeted therapeutics.

The convergence of nanotechnology and medicine—nanomedicine—offers a platform for these synergistic approaches. By designing and synthesizing novel derivatives with specific biological activities and material properties, researchers can contribute to the development of new diagnostic tools, advanced therapies, and functional biomaterials. ethernet.edu.et

Q & A

Basic Synthesis Methodology

Q: What are the optimal synthetic routes and purification methods for 1,4-Bis(4-nitrophenoxy)butane in academic research? A: The synthesis typically involves nucleophilic substitution between 4-nitrophenol and 1,4-dibromobutane under alkaline conditions. Key steps include:

- Reagent Ratios : A 2:1 molar ratio of 4-nitrophenol to 1,4-dibromobutane ensures complete substitution .

- Reaction Conditions : Anhydrous DMF or THF as solvent, with K₂CO₃ as a base at 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >95% purity.

- Validation : Confirm purity via GC-MS (retention time comparison) and elemental analysis .

Advanced Crystallographic Analysis

Q: How do non-planar molecular conformations and hydrogen bonding influence the crystal packing of this compound? A: X-ray diffraction reveals monoclinic symmetry (space group P2₁/n) with unit cell parameters a = 4.7936 Å, b = 12.9828 Å, c = 14.632 Å, and β = 92.986° .

- Hydrogen Bonding : Nitro groups form C–H···O interactions (2.6–2.8 Å) between adjacent molecules, stabilizing layered packing (Table 1 in ).

- Torsional Angles : The butane linker adopts a gauche conformation (dihedral angle ~60°), reducing steric hindrance and enabling interdigitation of nitroaryl groups .

- Software Tools : SHELX for structure refinement and Mercury for visualization .

Spectroscopic Characterization

Q: Which spectroscopic techniques are most effective for confirming the structure of this compound? A: A multimodal approach is recommended:

- FTIR : Strong ν(NO₂) stretches at 1520 cm⁻¹ and 1345 cm⁻¹ confirm nitro group presence .

- ¹H/¹³C NMR : Aromatic protons (δ 8.1–7.5 ppm) and aliphatic CH₂ signals (δ 1.7–1.9 ppm) validate connectivity .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 361.36 (theoretical M = 360.36 g/mol) .

Thermal Stability and Decomposition

Q: How does the nitro group positioning affect the thermal stability of this compound compared to its analogs? A: TGA/DSC analysis under nitrogen reveals:

- Decomposition Onset : ~220°C, with a sharp exothermic peak at 250°C (ΔH = −450 J/g) due to nitro group decomposition .

- Comparative Stability : The para-nitro substituent enhances thermal resistance vs. ortho-nitro analogs (e.g., 1,4-Bis(4-methyl-2-nitrophenoxy)butane decomposes at 190°C) due to reduced steric strain .

- Kinetic Analysis : Isoconversional methods (e.g., Friedman) estimate activation energy (Eₐ) of 120–140 kJ/mol for decomposition .

Challenges in Crystallographic Data Collection

Q: What experimental challenges arise during X-ray crystallography of this compound, and how are they mitigated? A: Key issues include:

- Crystal Quality : Poor diffraction due to flexible butane linker. Solution: Slow evaporation from DCM/hexane yields 0.2 mm³ crystals .

- Absorption Correction : Low μ (0.10 mm⁻¹) necessitates multi-scan corrections (e.g., SADABS) to refine data .

- Disorder Modeling : Partial occupancy refinement for nitro group orientations using SHELXL .

Comparative Structural Studies

Q: How do structural modifications (e.g., methyl or chloro substituents) alter the supramolecular behavior of this compound derivatives? A: Methyl groups at the 4-position (e.g., 1,4-Bis(4-methyl-2-nitrophenoxy)butane) disrupt hydrogen bonding, reducing melting points by 20–30°C vs. unsubstituted analogs. Chloro substituents enhance halogen bonding, leading to denser packing (V = 850 ų vs. 909 ų for the parent compound) .

Computational Modeling

Q: Which computational methods are suitable for predicting the electronic properties of this compound? A: DFT (B3LYP/6-31G*) calculations reveal:

- HOMO-LUMO Gap : 3.8 eV, indicating moderate electronic stability.

- Nitro Group Effects : Electron-withdrawing nitro groups reduce electron density on the aryl ring (MEP maps show δ+ at nitro-O atoms) .

- Software : Gaussian 09 for optimization; Multiwfn for charge distribution analysis .

Solubility and Solvent Selection

Q: What solvent systems optimize solubility for spectroscopic or reactivity studies? A: The compound is sparingly soluble in water but dissolves in polar aprotic solvents:

- High Solubility : DMF (>50 mg/mL), DMSO (>30 mg/mL).

- Moderate Solubility : THF (~10 mg/mL), acetone (~5 mg/mL).

- Precipitation : Hexane or water induces crystallization for purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.